3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Chemical Transformation
- A study demonstrated the synthesis of pyridines by dehydrogenation of dihydropyridine lactones, leading to various tetracycles through reduction and ring closure processes (Görlitzer & Bartke, 2002).
- Research on thieno[2,3-b]pyridine derivatives, which involved replacing the 2-chlorine of a pyridine compound with different anions, showed potential as anti-cancer agents (Al-Trawneh et al., 2021).
Biological Evaluation and Potential Anticancer Applications
- The preparation of fused pyridopyrimidine and pyridothienotriazine derivatives from a pyridine derivative showed significant antimicrobial activity (Rashad et al., 2005).
- In another study, hydrolysis and catalytic hydrogenation of a pyridine compound led to the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were evaluated for their effects on the proliferation of leukemia cells (Temple et al., 1983).
Synthesis of Complex Pyridine Derivatives
- A complex synthesis involving ethyl trifluoro-3-oxo-butyrate and dimethyl-pyridine resulted in dimethyl-bis(isoxazol-carbonyl)-pyridine derivatives (Yang et al., 2013).
- The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, demonstrated the chemical versatility of pyridine derivatives (Hang-dong, 2010).
Future Directions
Properties
IUPAC Name |
3-chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-7-10(14(16,17)18)8-19-13(12)6-3-9-1-4-11(5-2-9)20(21)22/h1-2,4-5,7-8H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGYCWULPJMMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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